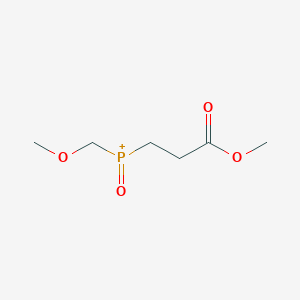
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4P+ and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a phosphonium compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
where x,y,z denote the number of carbon, hydrogen, oxygen, and phosphorus atoms, respectively. Its molecular weight and specific structural features contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain metalloenzymes, which are crucial for various biochemical pathways. This inhibition can lead to alterations in cellular processes such as metabolism and signaling pathways .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Enzyme Inhibition Study :
A study conducted on the effect of this compound on metalloenzymes demonstrated significant inhibition at concentrations as low as 10 µM. This suggests a high potency for therapeutic applications in diseases where these enzymes play a crucial role . -
Antimicrobial Efficacy :
In vitro tests revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating its potential as a novel antimicrobial agent. -
Anti-inflammatory Mechanism :
A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory markers and joint swelling, highlighting its therapeutic potential for inflammatory diseases.
Propiedades
IUPAC Name |
methoxymethyl-(3-methoxy-3-oxopropyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4P/c1-9-5-11(8)4-3-6(7)10-2/h3-5H2,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOOSFEECJHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616618 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15090-26-3 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














